GLPG0187 is a small molecule that acts as a potent antagonist of multiple RGD-binding integrin receptors. Specifically, it exhibits nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins. [, ] This compound plays a significant role in scientific research, particularly in investigating the roles of integrins in various cellular processes and disease models.
GLPG0187 is a broad-spectrum integrin inhibitor developed by Galapagos NV, primarily targeting the αv integrin family. This compound has garnered attention for its potential therapeutic applications in various cancers, including breast cancer, colorectal cancer, and glioma. Integrins are transmembrane receptors that facilitate cell adhesion and play crucial roles in cellular signaling pathways related to survival, proliferation, and migration. By inhibiting these receptors, GLPG0187 aims to disrupt tumor progression and metastasis.
GLPG0187 is classified as a small molecule integrin antagonist. It contains an RGD (arginine-glycine-aspartic acid) motif, which is essential for binding to integrin receptors such as αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. The compound is synthesized in a laboratory setting and has been evaluated in preclinical and clinical studies for its efficacy in treating various malignancies .
The synthesis of GLPG0187 involves several steps that ensure the incorporation of the RGD motif necessary for its activity. While specific synthetic routes are proprietary, the general approach includes:
The compound is typically formulated as a 35 mg/ml injectable solution using hydroxypropyl-beta-cyclodextrin to improve solubility .
GLPG0187's molecular structure features the RGD motif which is critical for its interaction with integrins. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule. The specific binding affinity of GLPG0187 to various integrin subtypes can be quantitatively assessed through competitive binding assays.
The primary chemical reactions involving GLPG0187 pertain to its binding interactions with integrin receptors on cancer cells. These interactions can be characterized by:
In vitro studies have demonstrated that treatment with GLPG0187 leads to significant changes in cellular behavior, including reduced migration and increased apoptosis in cancer cells .
The mechanism of action of GLPG0187 involves several key processes:
These mechanisms collectively contribute to the anti-tumor effects observed in preclinical studies.
GLPG0187 exhibits several notable physical and chemical properties:
These properties are essential for optimizing its formulation and therapeutic application.
GLPG0187 has been investigated for various scientific applications:
Integrins are heterodimeric transmembrane receptors (comprising α and β subunits) that mediate bidirectional signaling between cells and the extracellular matrix (ECM). In oncology, dysregulated integrin expression drives tumor progression by facilitating:
The central role of integrins—particularly the αv subfamily—in multiple hallmarks of cancer provides a compelling therapeutic rationale:
GLPG0187 is a synthetic small molecule RGD (Arg-Gly-Asp) mimetic discovered by Galapagos NV. It is classified as a broad-spectrum integrin antagonist with nanomolar affinity against five key receptors:
Integrin Receptor | IC₅₀ (nM) | Primary Cancer Relevance |
---|---|---|
αvβ1 | 1.3 | Fibrosis & metastasis |
αvβ3 | 3.7 | Angiogenesis, bone metastasis |
αvβ5 | 2.0 | TGF-β activation |
αvβ6 | 1.4 | TGF-β activation, epithelial cancers |
α5β1 | 7.7 | Cell adhesion & survival |
Table 1: Binding affinity profile of GLPG0187 against key integrin targets [5] [9] [1].
Its oral bioavailability and pan-integrin inhibition profile distinguish it from earlier selective agents like cilengitide (αvβ3/αvβ5 antagonist) [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7